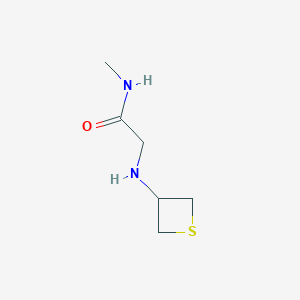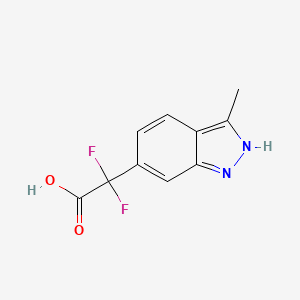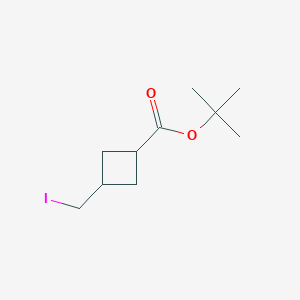
N-Methyl-2-(thietan-3-ylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-(thietan-3-ylamino)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and an acetamide group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(thietan-3-ylamino)acetamide typically involves the reaction of thietane derivatives with N-methylacetamide under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the N-methylacetamide, followed by the addition of a thietane derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-Methyl-2-(thietan-3-ylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
科学研究应用
N-Methyl-2-(thietan-3-ylamino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-Methyl-2-(thietan-3-ylamino)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The thietane ring and acetamide group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its activity.
相似化合物的比较
N-Methyl-2-(thietan-3-ylamino)acetamide can be compared with other similar compounds, such as:
N-Methyl-2-(thiophen-3-ylamino)acetamide: This compound features a thiophene ring instead of a thietane ring, which can lead to different chemical and biological properties.
N-Methyl-2-(furan-3-ylamino)acetamide: The furan ring in this compound can also result in distinct reactivity and applications compared to the thietane derivative.
The uniqueness of this compound lies in its thietane ring, which imparts specific chemical properties and reactivity that are not observed in its analogs with different heterocyclic rings.
属性
IUPAC Name |
N-methyl-2-(thietan-3-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-7-6(9)2-8-5-3-10-4-5/h5,8H,2-4H2,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGISBZCWLADCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-bromo-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol](/img/structure/B8230052.png)
![tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8230056.png)
![Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B8230064.png)
![ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8230070.png)
![Methyl furo[3,2-b]pyridine-7-carboxylate](/img/structure/B8230073.png)
![tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8230090.png)

![3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8230102.png)
![2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8230105.png)
![3-Fluoro-9-azabicyclo[3.3.1]nonane](/img/structure/B8230109.png)
![(3R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B8230115.png)

![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8230125.png)
![Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B8230139.png)
